Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate
CAS No.:
Cat. No.: VC15920737
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O2 |
|---|---|
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-11-12(6)8(7)10/h2-5H,1H3 |
| Standard InChI Key | NNSNKUZJSAAMQX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N2C(=C1)C=CC=N2)Br |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substituent Configuration
Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate belongs to the pyrrolo[1,2-b]pyridazine family, a bicyclic system comprising fused pyrrole and pyridazine rings. The bromine atom at the 7-position introduces steric and electronic effects that influence reactivity, while the methyl ester at the 6-position enhances solubility and serves as a handle for further derivatization . The IUPAC name, methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 255.07 g/mol | |
| XLogP3-AA | 1.9 | |
| Hydrogen bond acceptors | 3 | |
| Rotatable bonds | 2 |
Spectroscopic and Computational Insights
The compound’s SMILES string, COC(=O)C1=C(N2C(=C1)C=CC=N2)Br, encodes its connectivity . Density functional theory (DFT) calculations predict a topological polar surface area of 43.6 Ų, suggesting moderate permeability . Nuclear magnetic resonance (NMR) studies of analogous pyrrolopyridazines reveal distinct shifts for aromatic protons (δ 6.88–7.63 ppm) and aliphatic groups (e.g., isopropyl CH at δ 2.85 ppm) .
Synthetic Methodologies
Historical Context and Recent Advances
Pyrrolo[1,2-b]pyridazines have been synthesized via cycloadditions, condensations, and transition metal-catalyzed reactions . A landmark approach involves condensing 1-aminopyrrole derivatives with α,β-unsaturated ketones . For methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate, a modified pathway using tertiary butyl carbazate and chalcones has been reported .
Stepwise Synthesis and Mechanistic Details
In a representative procedure :
-
Carbamate Formation: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide reacts with tertiary butyl carbazate in toluene/cyclohexane under acid catalysis to yield a carbamate intermediate.
-
Cyclocondensation: The intermediate undergoes acid-catalyzed condensation with 3-(4-fluorophenyl)-1-phenyl-propenone, forming the pyrrolopyridazine core.
-
Bromination: Post-functionalization introduces the bromine substituent at the 7-position.
Key spectral data confirming the structure include:
-
IR: Absence of carbonyl stretches, ruling out ketone intermediates .
-
NMR: Isopropyl signals (δ 0.85–1.15 ppm) and pyridazine CH/CH₂ resonances (δ 3.1–4.74 ppm) .
-
HRMS: Molecular ion peak at m/z 502 (C₃₄H₂₈F₂N₂), consistent with the dihydropyrrolopyridazine framework .
Physicochemical and Computational Properties
Experimental and Predicted Data
Experimental measurements and in silico predictions provide complementary insights:
Table 2: Physicochemical Properties
| Property | Experimental Value | Predicted Value | Source |
|---|---|---|---|
| Density | – | 1.68 g/cm³ | |
| pKa | – | -0.44 | |
| Melting point | Not reported | – | – |
Solubility and Reactivity
The methyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . Computed XLogP3-AA (1.9) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume